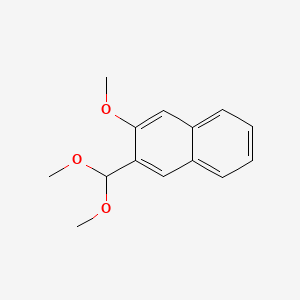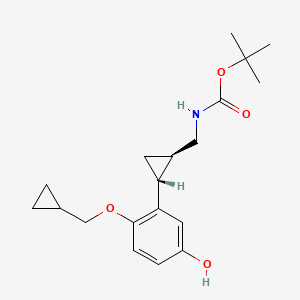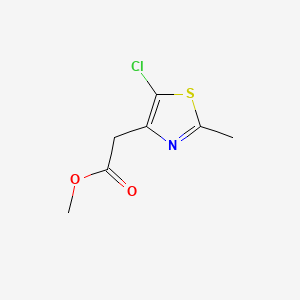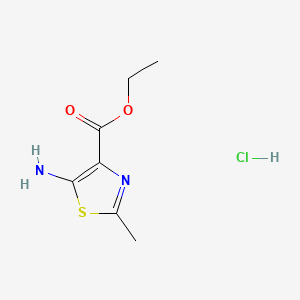
2-(4-Bromo-3-chlorophényl)acétonitrile
Vue d'ensemble
Description
2-(4-Bromo-3-chlorophenyl)acetonitrile is an organic compound with the molecular formula C8H5BrClN. It is a derivative of acetonitrile, where the acetonitrile group is substituted with a 4-bromo-3-chlorophenyl group.
Applications De Recherche Scientifique
2-(4-Bromo-3-chlorophenyl)acetonitrile has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a valuable building block for designing molecules with potential biological activity.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and advanced composites.
Méthodes De Préparation
The synthesis of 2-(4-Bromo-3-chlorophenyl)acetonitrile typically involves the reaction of 4-bromo-3-chlorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, resulting in the formation of 2-(4-Bromo-3-chlorophenyl)acetonitrile .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
2-(4-Bromo-3-chlorophenyl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents. For example, nucleophilic aromatic substitution can replace the bromine or chlorine atoms with nucleophiles such as amines or thiols.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups or to form more complex aromatic compounds.
Common reagents and conditions used in these reactions include strong bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Mécanisme D'action
The mechanism of action of 2-(4-Bromo-3-chlorophenyl)acetonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In medicinal chemistry, its mechanism of action would be related to the specific biological target it is designed to interact with, such as enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-Bromo-3-chlorophenyl)acetonitrile include:
2-(4-Bromo-3-chlorophenyl)ethanol: Similar structure but with a hydroxyl group instead of a nitrile group.
2-(4-Bromo-3-chlorophenyl)acetaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
2-(4-Bromo-3-chlorophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
The uniqueness of 2-(4-Bromo-3-chlorophenyl)acetonitrile lies in its nitrile group, which provides distinct reactivity and potential for further chemical modifications compared to its analogs .
Propriétés
IUPAC Name |
2-(4-bromo-3-chlorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUYVYUBRXYIII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732530 | |
| Record name | (4-Bromo-3-chlorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259023-29-4 | |
| Record name | (4-Bromo-3-chlorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6'-Chloro-[3,3'-bipyridin]-4-amine](/img/structure/B572183.png)


![2-Amino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B572188.png)




